

Application Notes and Protocols for Effective Microglia Depletion in Mice Using PLX5622

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Compound of Interest

Compound Name: PLX5622

Cat. No.: B610137

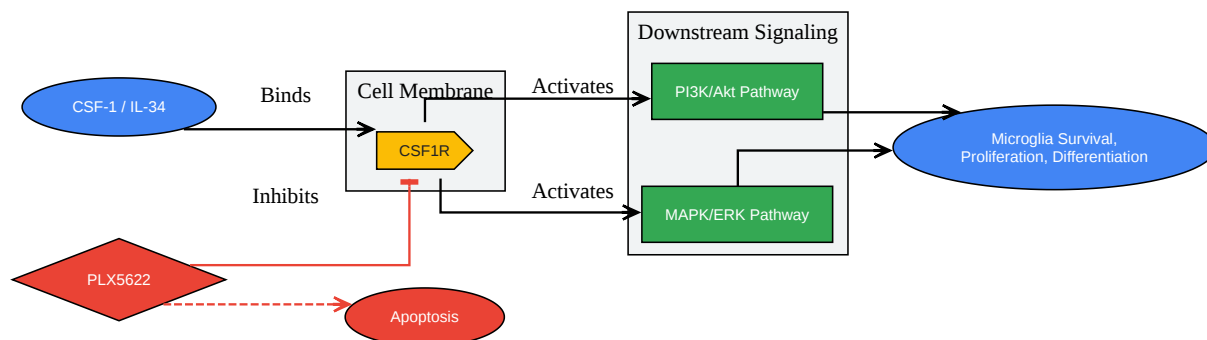
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **PLX5622** for the depletion of microglia in mice, a technique of significant interest in neuroscience and drug development for studying the roles of these resident immune cells in health and disease. This document outlines the mechanism of action of **PLX5622**, details effective dosage and administration strategies, and provides standardized protocols for the verification of microglia depletion.

Mechanism of Action

PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[1][2][3] CSF1R signaling is essential for the survival, proliferation, and differentiation of microglia and other myeloid lineage cells.[1] By competitively binding to the ATP-binding site in the kinase domain of CSF1R, **PLX5622** blocks its autophosphorylation and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[2] This inhibition of CSF1R signaling leads to the apoptosis of microglia, resulting in their depletion from the central nervous system (CNS).[2] Due to its ability to cross the blood-brain barrier, **PLX5622** is highly effective for targeting microglia within the CNS.[3][4]



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Caption: CSF1R signaling pathway and the inhibitory action of **PLX5622**.

Dosage and Administration

The most common and non-invasive method for **PLX5622** administration is through formulated rodent chow.^[2] This ensures continuous exposure to the compound. The efficacy of microglia depletion is dependent on both the dose of **PLX5622** and the duration of treatment.

Quantitative Data on Microglia Depletion with **PLX5622** in Chow

Mouse Strain	Dose (ppm in chow)	Duration	Brain Region(s)	Percent Depletion	Reference(s)
C57BL/6J	1200	3 days	Cortex, Striatum, Cerebellum, Hippocampus	~80%	[5] [6]
C57BL/6J	1200	7 days	Cortex	>90%	[7]
C57BL/6J	1200	7 days	Brain (whole)	~95%	[8]
C57BL/6J	1200	14 days	Brain (whole)	~87%	[6]
C57BL/6J	1200	21 days	Brain (whole)	>90%	[7]
C57BL/6J	1200	21 days	Cortex, Striatum, Cerebellum, Hippocampus	~99%	[5] [6]
C57BL/6J	300	7 days	Cortex	~30-40%	[1] [7]
C57BL/6J	300	21 days	Cortex	~30%	[7]
5xfAD	1200	28 days	CNS	Significant reduction	[5]
CD1 (pregnant dams)	1200	12 days	Embryonic Brain	~99%	[5]

Experimental Protocols

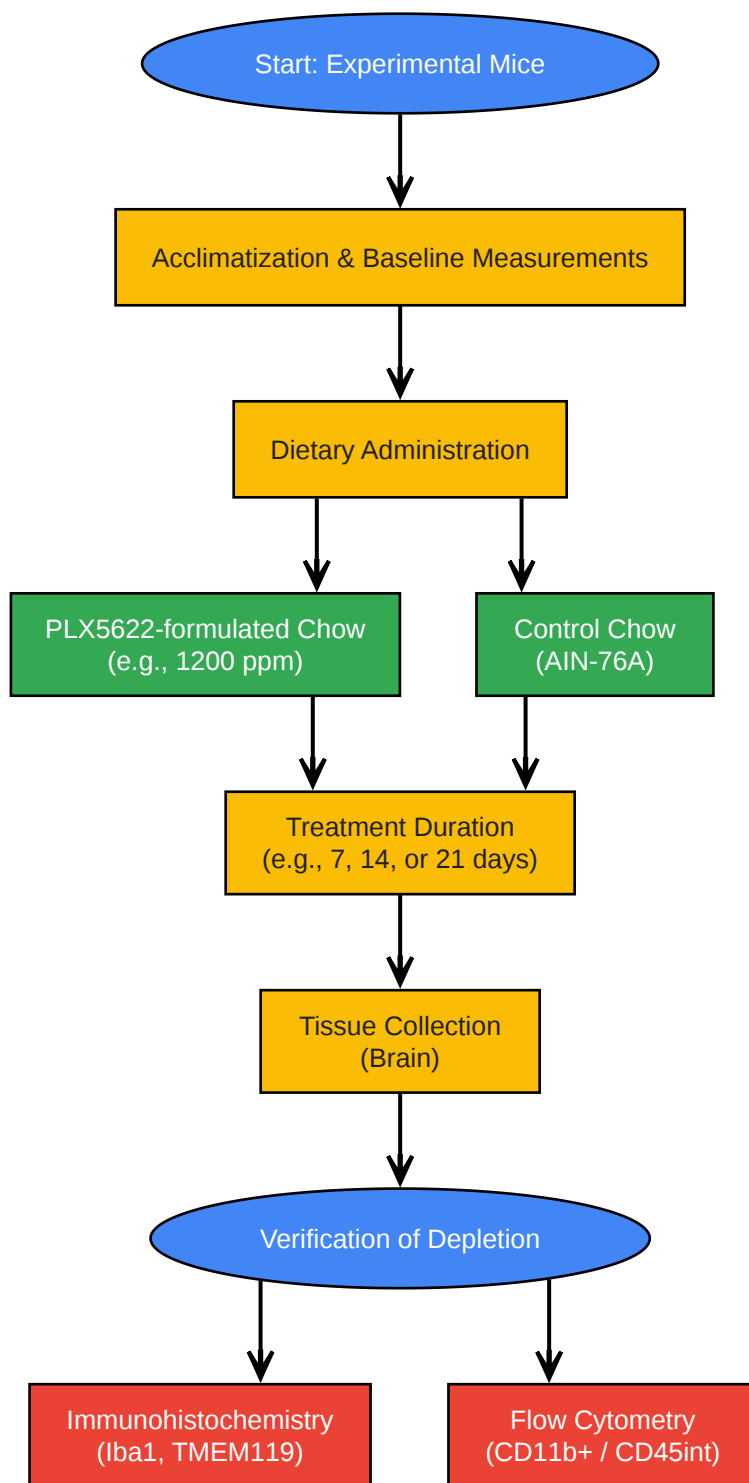
The following are detailed methodologies for the preparation of **PLX5622** chow and the subsequent verification of microglia depletion.

Preparation of PLX5622-Formulated Chow

PLX5622 is typically formulated in a standard rodent chow, such as AIN-76A.[\[1\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Materials:

- **PLX5622** (provided by Plexxikon Inc. or other commercial suppliers)
- AIN-76A standard chow (or other control diet)
- A commercial diet formulation service (e.g., Research Diets, Inc.) is often used to ensure homogenous mixing.[\[1\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Procedure:
 - Determine the desired concentration of **PLX5622** in the chow (e.g., 300 ppm or 1200 ppm).
 - The compound is incorporated into the chow during the manufacturing process to ensure even distribution.
 - A control diet (AIN-76A without **PLX5622**) should be used for the control group of animals.[\[1\]](#)[\[4\]](#)[\[8\]](#)[\[10\]](#)
 - Provide mice with ad libitum access to the formulated or control chow.[\[8\]](#)[\[10\]](#)
 - Ensure fresh chow is provided regularly, and monitor the health and body weight of the animals.



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